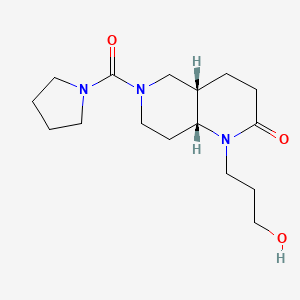![molecular formula C20H20N2O4 B5361994 {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid](/img/structure/B5361994.png)
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid, also known as BMAA, is a non-proteinogenic amino acid that has been found to be produced by cyanobacteria, a type of photosynthetic bacteria. BMAA has gained attention due to its potential involvement in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid is not fully understood. However, it has been suggested that this compound may act as an excitotoxin, causing the over-stimulation of neurons and leading to their death. This compound has also been shown to inhibit the uptake of glutamate, a neurotransmitter involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the inhibition of mitochondrial function, and the activation of microglia, immune cells in the brain. This compound has also been shown to induce the formation of tau protein aggregates, a hallmark of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of studying {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid is that it can be easily synthesized in the laboratory. However, one limitation is that this compound is not widely available, and its production by cyanobacteria can be influenced by various factors such as temperature, light, and nutrient availability.
Orientations Futures
For {[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid research include further investigation into its role in neurodegenerative diseases, the development of more sensitive detection methods, and the identification of potential therapeutic targets for the treatment of these diseases. Additionally, research into the environmental factors that influence this compound production by cyanobacteria can help inform strategies for preventing its exposure in humans.
Conclusion
In conclusion, this compound is a non-proteinogenic amino acid that has gained attention due to its potential involvement in neurodegenerative diseases. Its synthesis method has been well-established, and its scientific research application has been focused on its role in neurodegenerative diseases. The mechanism of action of this compound is not fully understood, but it has been shown to have various biochemical and physiological effects. While studying this compound has its advantages and limitations, future directions for research include further investigation into its role in neurodegenerative diseases and the development of more sensitive detection methods.
Méthodes De Synthèse
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid can be synthesized through various methods, including the reaction of l-alanine with acrylonitrile in the presence of hydrogen cyanide, or through the reaction of l-alanine with acrylamide and cyanide. Other methods include the reaction of l-serine with acrylonitrile and cyanide, or through the reaction of l-serine with acrylamide and cyanide.
Applications De Recherche Scientifique
{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}acetic acid has been found to be produced by various strains of cyanobacteria, including those found in freshwater and marine environments. It has been suggested that this compound may be involved in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as amyotrophic lateral sclerosis (ALS) and Huntington's disease.
Propriétés
IUPAC Name |
2-[[2-(3-benzyl-1-methyl-2-oxoindol-3-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-22-16-10-6-5-9-15(16)20(19(22)26,11-14-7-3-2-4-8-14)12-17(23)21-13-18(24)25/h2-10H,11-13H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANNMQMDLWQCCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC3=CC=CC=C3)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-phenylacetamide](/img/structure/B5361920.png)

![3-{[1-(3-pyridin-3-ylpropanoyl)pyrrolidin-3-yl]methyl}benzamide](/img/structure/B5361934.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1,4-diazepane](/img/structure/B5361942.png)
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5361946.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)amino]-1-butanol hydrochloride](/img/structure/B5361961.png)
![4-(hydroxymethyl)-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}benzamide](/img/structure/B5361972.png)
![7-[3-(benzyloxy)-1-azetidinyl]-5-isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5361980.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-(1H-indol-3-ylmethylene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5361988.png)
![methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate](/img/structure/B5362015.png)

![4-ethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5362023.png)